(Met(O)5)-Enkephalin
CAS No.: 60283-51-4
Cat. No.: VC3705636
Molecular Formula: C27H35N5O8S
Molecular Weight: 589.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60283-51-4 |
---|---|
Molecular Formula | C27H35N5O8S |
Molecular Weight | 589.7 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfinylbutanoic acid |
Standard InChI | InChI=1S/C27H35N5O8S/c1-41(40)12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-,41?/m0/s1 |
Standard InChI Key | CCPFKWGXRJOQQR-BIPRHWAESA-N |
Isomeric SMILES | CS(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES | CS(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES | CS(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
(Met(O)5)-Enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met(O), where Met(O) represents methionine with its sulfur atom oxidized to form a sulfoxide group. The molecular formula of (Met(O)5)-Enkephalin is C27H35N5O8S, compared to C27H35N5O7S for unmodified Met-enkephalin, reflecting the addition of one oxygen atom through oxidation. This modification increases the molecular weight from 573.7 g/mol (Met-enkephalin) to 589.7 g/mol ((Met(O)5)-Enkephalin).
Comparative Properties
The oxidation of the methionine residue introduces several significant changes to the physical and chemical properties of the peptide, which are summarized in Table 1.
Table 1: Comparative Properties of Met-enkephalin and (Met(O)5)-Enkephalin
Property | Met-enkephalin | (Met(O)5)-Enkephalin |
---|---|---|
Molecular Formula | C27H35N5O7S | C27H35N5O8S |
Molecular Weight | 573.7 g/mol | 589.7 g/mol |
Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met | Tyr-Gly-Gly-Phe-Met(O) |
Primary Receptor Affinity | Delta-opioid receptor | Reduced affinity for delta-opioid receptor |
Degradation by PMNs | Readily degraded | Degraded to a lesser extent |
Opiate Agonist Activity | High | Reduced |
These altered properties have significant implications for the biological activity and pharmacological effects of (Met(O)5)-Enkephalin compared to its non-oxidized counterpart.
Biological Formation and Metabolism
Regulation of Oxidation
The oxidation of Met-enkephalin to (Met(O)5)-Enkephalin is regulated by various factors, including the presence of specific inhibitors. Research has identified several compounds that can inhibit this oxidative process, as summarized in Table 2.
Table 2: Inhibition of Met-enkephalin Oxidation to (Met(O)5)-Enkephalin by Various Compounds
Compound | Effect on Oxidation | Mechanism |
---|---|---|
Catalase | Inhibition | Removes H2O2 |
Sodium Azide (NaN3) | Inhibition | Inhibits MPO |
Superoxide Dismutase (SOD) | No effect | Does not affect the MPO-H2O2-halide system |
Methionine | Inhibition | Competes for oxidation |
Methionine Sulfoxide | No effect | Does not compete for oxidation |
Tyrosine, Glycine, Phenylalanine | No effect | Do not affect methionine oxidation |
Bacitracin (1 g/L) | Inhibition | Inhibits without affecting superoxide production or PMN viability |
These findings provide important insights into the biochemical mechanisms governing the formation of (Met(O)5)-Enkephalin and potential strategies for modulating this oxidative process.
Metabolism and Degradation
An important characteristic of (Met(O)5)-Enkephalin is its differential degradation compared to Met-enkephalin. Research has shown that PMNs can degrade (Met(O)5)-Enkephalin, but to a lesser extent than they degrade Met-enkephalin . This reduced rate of degradation suggests that the oxidized form may have a longer half-life in inflammatory environments where PMNs are active.
The extended presence of (Met(O)5)-Enkephalin at sites of inflammation, coupled with its reduced opioid activity, may have significant implications for pain modulation during inflammatory processes.
Pharmacological Effects
Biological Activities
(Met(O)5)-Enkephalin exhibits significantly different biological activities compared to Met-enkephalin. Both the sulfoxide derivative and the degradation products of Met-enkephalin have reduced opiate agonist activity . This reduction in opioid activity has important physiological implications, particularly in the context of pain perception.
While Met-enkephalin demonstrates various biological activities including analgesic, neuromodulatory, immunomodulatory, anti-inflammatory, antinociceptive, antidepressant, and gastrointestinal motility modulating effects , (Met(O)5)-Enkephalin shows reduced potency in many of these areas due to its altered receptor binding properties.
Role in Pathophysiology
Inflammatory Conditions
The formation of (Met(O)5)-Enkephalin during inflammation may have significant implications for pain modulation. Since the oxidized form has reduced opioid activity compared to Met-enkephalin, its formation by activated PMNs could contribute to increased pain perception at inflammatory sites .
This oxidation process represents a potential mechanism by which inflammatory processes can modulate endogenous opioid signaling. The reduced opioid agonist activity of (Met(O)5)-Enkephalin, coupled with its potentially longer half-life due to reduced degradation, may contribute to the heightened pain associated with inflammation .
Oxidative Stress
The oxidation of Met-enkephalin to (Met(O)5)-Enkephalin can be considered a marker of oxidative stress, particularly in environments where the MPO system is active. This oxidative modification is similar to other protein oxidation events that occur during oxidative stress and may have broader implications for cellular function and tissue homeostasis.
Understanding the formation and effects of (Met(O)5)-Enkephalin provides insights into the complex interplay between oxidative stress, inflammation, and pain signaling pathways.
Research Findings and Future Directions
Current Understanding
Research on (Met(O)5)-Enkephalin has provided valuable insights into the effects of oxidative modifications on opioid peptides. Key findings include:
-
The formation of (Met(O)5)-Enkephalin by PMNs during inflammation through the MPO-H2O2-halide system
-
The reduced opioid receptor binding and biological activity of the oxidized form compared to Met-enkephalin
-
The differential degradation of (Met(O)5)-Enkephalin by PMNs, suggesting a potentially longer half-life at inflammatory sites
-
The specific oxidation of the methionine residue, as evidenced by inhibition studies with various amino acids
These findings collectively highlight the significant impact of methionine oxidation on the functional properties of enkephalins and their potential role in inflammatory pain.
Future Research Directions
Several important areas warrant further investigation regarding (Met(O)5)-Enkephalin:
-
Detailed structural studies to understand the conformational changes induced by methionine oxidation
-
Comprehensive receptor binding studies to quantify the changes in affinity for various opioid receptor subtypes
-
Investigation of potential non-opioid receptor interactions of (Met(O)5)-Enkephalin
-
Exploration of the role of (Met(O)5)-Enkephalin in various pathological conditions characterized by inflammation and oxidative stress
-
Development of strategies to modulate the oxidation of Met-enkephalin as a potential therapeutic approach for inflammatory pain
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume